molecular formula C9H7BrF2N2 B8156235 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2,2-difluoroethyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2,2-difluoroethyl)-

Cat. No. B8156235
M. Wt: 261.07 g/mol
InChI Key: HHKZMIVYZUYSML-UHFFFAOYSA-N
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Patent
US09040517B2

Procedure details

1,1-Difluoro-2-iodoethane (2.19 g, 11.42 mmol) was added to a solution of 5-bromo,7-azaindole (1.5 g, 7.61 mmol) in DMF (30 mL) followed by cesium carbonate (4.96 g, 15.2 mmol), and the mixture was stirred at 70° C. for 1 h. Insoluble solids were filtered off, and filtrate was concentrated. Residue was partitioned between ethyl acetate and water. Organic layer was separated, washed with brine, dried over Na2SO4 and filtered. The filtrate was concentrated in reduced pressure and purified by flash chromatography using 5% ethyl acetate in hexane to afford title compound (1.3 g, 65%) as oil. 1H NMR (300 MHz, CDCl3): δ 8.33 (d, J=2.1 Hz, 1H), 8.04 (d, J=2.4 Hz, 1H), 7.26 (d, J=2.1 Hz, 1H), 6.46 (d, J=3.6 Hz, 1H), 6.28-5.88 (tt, J1=3.9 Hz, J2=55.8 Hz, 1H), 4.60 (dt, J1=4.2 Hz, J2=14.1 Hz, 2H).
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:5])[CH2:3]I.[Br:6][C:7]1[CH:8]=[C:9]2[C:13](=[N:14][CH:15]=1)[NH:12][CH:11]=[CH:10]2.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[Br:6][C:7]1[CH:8]=[C:9]2[CH:10]=[CH:11][N:12]([CH2:3][CH:2]([F:5])[F:1])[C:13]2=[N:14][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.19 g
Type
reactant
Smiles
FC(CI)F
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=NC1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.96 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Insoluble solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Residue was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N(C=C2)CC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.